N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as RQ-00203078 and is a member of the quinazoline family of compounds. In
Mechanism of Action
The mechanism of action of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide involves the inhibition of specific enzymes that play a critical role in the growth and proliferation of cancer cells. It has also been found to inhibit the activity of enzymes that contribute to the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide has been found to have significant biochemical and physiological effects. In cancer cells, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of enzymes that contribute to the formation of beta-amyloid plaques in the brain, which can help prevent the progression of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is its potential applications in cancer research and the treatment of Alzheimer's disease. However, there are also some limitations to its use in lab experiments. One of the main limitations is its toxicity, which can limit its use in certain experiments. Additionally, the synthesis method of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is complex and can be challenging to reproduce in a lab setting.
Future Directions
There are several future directions for the research and development of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide. One of the primary areas of focus is the development of more efficient synthesis methods that can be used to produce the compound on a larger scale. Additionally, there is ongoing research into the potential applications of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Finally, there is a need for further research into the toxicity of the compound and its potential side effects.
Conclusion
In conclusion, N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is a synthetic compound that has shown promising results in various scientific research applications. Its potential applications in cancer research and the treatment of Alzheimer's disease make it an exciting area of research. However, there are also limitations to its use in lab experiments, and further research is needed to explore its potential side effects and toxicity. Overall, N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide has significant potential for future research and development in the field of scientific research.
Synthesis Methods
The synthesis of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide involves a multi-step process that starts with the reaction of 4-methyl-2-nitroaniline and ethyl acrylate. The reaction is catalyzed by potassium carbonate in dimethylformamide, and the resulting product is then reduced with palladium on carbon in ethanol to obtain the intermediate product. This intermediate product is then treated with propargyl bromide in the presence of potassium carbonate in dimethylformamide to yield N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide.
Scientific Research Applications
N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide has shown promising results in various scientific research applications. One of the primary areas of application is in cancer research, where it has been found to inhibit the growth of cancer cells. It has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of enzymes that contribute to the formation of beta-amyloid plaques in the brain.
properties
IUPAC Name |
N-[(4-methylquinazolin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-13(17)14-8-12-15-9(2)10-6-4-5-7-11(10)16-12/h3-7H,1,8H2,2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSYWNFKNXFKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.